1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-methylurea
Description
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-1-methylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3S/c1-8(6(7)9)5-2-3-12(10,11)4-5/h5H,2-4H2,1H3,(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSSFCKFMBPVLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301232960 | |
| Record name | N-Methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301232960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55261-01-3 | |
| Record name | N-Methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55261-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N-(tetrahydro-1,1-dioxido-3-thienyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301232960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methylurea typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a diene and a thiol.
Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Urea Formation: The final step involves the reaction of the sulfone-containing tetrahydrothiophene with methyl isocyanate to form the urea moiety.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-methylurea can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at the sulfur atom, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-methylurea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methylurea involves its interaction with specific molecular targets. The sulfone group can form strong interactions with proteins, potentially inhibiting or activating enzymatic activity. The urea moiety can also participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Allyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea
- Structure : Replaces the methyl group on the urea nitrogen with an allyl (-CH₂CH=CH₂) substituent .
- Enhanced lipophilicity due to the unsaturated hydrocarbon chain, which may alter solubility or bioavailability.
- Synthesis : Likely involves allylation steps analogous to iodomethane-driven alkylation in .
1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea
- Structure : Incorporates a rigid 2-oxaadamantane group and a triazine-piperidine system .
- Key Differences :
- The triazine ring introduces additional hydrogen-bonding sites (N-atoms) and aromatic character.
- The adamantane moiety provides high thermal stability and hydrophobicity, contrasting with the polar sulfone group in the target compound.
- Applications : Triazine-containing ureas are often explored in medicinal chemistry for kinase inhibition or as building blocks in supramolecular assemblies.
1-(3-Oxocyclohex-1-enyl)-azepan-2-one Derivatives
- Structure: Features a ketone-substituted cyclohexene ring fused to an azepanone system .
- Key Differences: Lacks the sulfone group but includes a ketone, which may participate in redox reactions or hydrogen bonding. The azepanone ring introduces a lactam structure, differing from the urea’s carbamide functionality.
Structural and Functional Analysis
Hydrogen-Bonding Patterns
Urea derivatives exhibit robust hydrogen-bonding networks. The target compound’s urea group can act as both a donor (N-H) and acceptor (C=O), while the sulfone’s oxygen atoms may participate in weaker interactions (e.g., C-H···O) . In contrast:
- The allyl-substituted urea (2.1) retains urea H-bonding but may exhibit altered crystal packing due to steric effects.
Physicochemical Properties
| Compound | Polar Groups | Predicted Solubility | Key Functional Features |
|---|---|---|---|
| Target Compound | Sulfone, urea | Moderate (polar solvents) | Conformational rigidity, H-bonding |
| Allyl-Substituted Urea (2.1) | Sulfone, urea, allyl | Low (non-polar solvents) | Increased lipophilicity |
| Triazine-Urea (2.2) | Triazine, urea | Variable | Aromaticity, multiple H-bonding sites |
Note: Solubility predictions inferred from functional group polarity and steric effects.
Crystallographic and Validation Insights
- Structure Determination : The target compound’s crystal structure may be resolved using SHELX programs (e.g., SHELXL for refinement), a common approach for small-molecule crystallography .
- Validation : Tools like PLATON (referenced in ) ensure structural accuracy by checking for missed symmetry or incorrect bond lengths, critical for comparing isostructural analogs.
Biological Activity
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-methylurea is a compound of increasing interest in the fields of medicinal chemistry and biochemistry. Its unique structural features, including a tetrahydrothiophene ring and a sulfone group, suggest potential interactions with biological systems that merit detailed investigation. This article explores the biological activity of this compound, highlighting key research findings, mechanisms of action, and comparative analyses with similar compounds.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The sulfone group can form strong non-covalent interactions with active sites of enzymes, potentially inhibiting their activity. The urea moiety may also engage in hydrogen bonding with biological macromolecules, influencing cellular processes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed inhibition against several bacterial strains, suggesting potential applications in treating infections .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays such as DPPH and FRAP. Preliminary results indicate moderate antioxidant activity, which may be linked to its ability to scavenge free radicals .
Study 1: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using macro broth dilution methods. The results indicated that this compound was particularly effective against Plesiomonas shigellosis and Bacillus pumilus, with MIC values of 0.22 mg/mL and 0.44 mg/mL respectively .
Study 2: Antioxidant Properties
In a comparative study assessing the antioxidant activities of various compounds derived from tetrahydrothiophene derivatives, it was found that the tested compound exhibited a significant reduction in DPPH radical concentration, indicating its potential as an antioxidant agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Tetrahydrothiophene ring + amine | Strong antibacterial properties |
| Compound B | Tetrahydrothiophene + carboxylic acid | Moderate antioxidant activity |
| Target Compound | Tetrahydrothiophene + sulfone + urea | Notable antimicrobial and antioxidant effects |
The distinct combination of functional groups in this compound contributes to its unique biological profile compared to similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-methylurea, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of precursors and functional group modifications. For example, the tetrahydrothiophene ring can be sulfonated to introduce the dioxidotetrahydrothiophene moiety, followed by urea bond formation via reaction with methyl isocyanate. Optimization includes:
- Temperature Control : Maintaining low temperatures (0–5°C) during sulfonation to prevent side reactions.
- Catalysts : Using Lewis acids (e.g., BF₃·Et₂O) to enhance cyclization efficiency.
- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane) to isolate the product .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and urea bond integrity. For instance, the methylurea group shows a singlet at ~3.0 ppm (¹H NMR) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion at m/z 249.1).
- X-ray Crystallography : SHELX software (e.g., SHELXL-2018) refines crystallographic data to resolve bond lengths and angles, particularly for the sulfone group .
Q. How does the dioxidotetrahydrothiophene moiety influence solubility and stability under physiological conditions?
- Methodological Answer : The sulfone group increases polarity, enhancing aqueous solubility compared to non-oxidized analogs. Stability assays (e.g., HPLC at 37°C in PBS) show a half-life >24 hours, attributed to the electron-withdrawing sulfone group reducing nucleophilic attack on the urea bond .
Advanced Research Questions
Q. What strategies are effective in elucidating the compound’s mechanism of action in cancer cell lines, particularly regarding protein-protein interactions?
- Methodological Answer :
- Biochemical Assays : Fluorescence polarization assays measure disruption of MDM2-p53 binding (IC₅₀ values <1 µM observed in HeLa cells) .
- Molecular Dynamics Simulations : AMBER or CHARMM forcefields model sulfone-π interactions with MDM2’s hydrophobic pocket.
- CRISPR Knockout Models : p53-null cell lines (e.g., HCT-116 p53⁻/⁻) confirm target specificity .
Q. How do structural modifications to the urea or tetrahydrothiophene groups affect biological activity, and what SAR trends have been observed?
- Methodological Answer :
- Urea Substitution : Replacing the methyl group with bulkier substituents (e.g., cyclohexyl) reduces MDM2 affinity by 10-fold due to steric hindrance .
- Sulfone Position : Moving the sulfone to C-2 (vs. C-3) decreases antiproliferative activity (IC₅₀ increases from 0.8 µM to >10 µM in MCF-7 cells) .
- Comparative Analysis : Analog libraries screened via SPR (Surface Plasmon Resonance) reveal EC₅₀ correlations with LogP values .
Q. What challenges arise in crystallographic studies of this compound, and how can SHELX software be applied to resolve them?
- Methodological Answer :
- Disorder in the Sulfone Group : SHELXL’s PART instruction partitions disordered atoms.
- Twinned Crystals : TWIN and BASF commands refine twin laws (e.g., twin fraction ~0.35).
- Data Contradictions : Merging multiple datasets (e.g., from synchrotron sources) improves completeness (>99% at 1.0 Å resolution) .
Q. How can researchers address contradictions in reported biological activities between in vitro and in vivo studies?
- Methodological Answer :
- Pharmacokinetic Profiling : LC-MS/MS quantifies plasma concentrations post-IV administration (e.g., Cₘₐₓ = 1.2 µg/mL in mice).
- Metabolite Identification : Microsomal assays identify rapid glucuronidation of the urea group in vivo, explaining reduced efficacy .
- Cohort Design : Use orthotopic xenografts (vs. subcutaneous) to better model tumor microenvironments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
